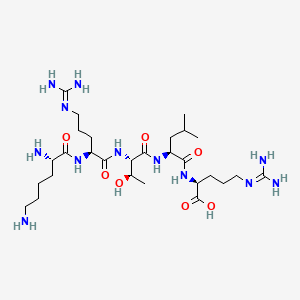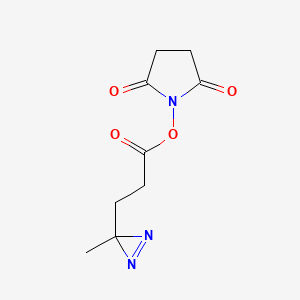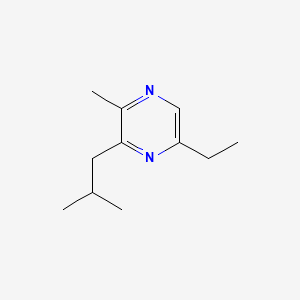
3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy flavone (TBMF) is a natural product isolated from the plant species Passiflora caerulea, commonly known as blue passionflower. It is a member of the flavonoid family and has been found to possess a variety of biological activities such as antioxidant, anti-inflammatory and anti-cancer properties. The purpose of
科学的研究の応用
3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone has been found to possess a variety of biological activities such as antioxidant, anti-inflammatory and anti-cancer properties. It has been studied for its potential to inhibit the growth of tumor cells, reduce inflammation, and protect against oxidative stress. In addition, this compound has also been studied for its potential to inhibit the formation of advanced glycation end products (AGEs), which are associated with a variety of age-related diseases.
作用機序
The exact mechanism of action of 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone is not yet fully understood. However, studies have shown that it has the ability to inhibit the activity of certain enzymes involved in the formation of AGEs, such as aldose reductase and advanced glycation end product-forming enzymes. In addition, this compound has been found to possess antioxidant properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
Studies have shown that this compound has the potential to inhibit the growth of tumor cells, reduce inflammation, and protect against oxidative stress. In addition, it has been found to possess antioxidant properties and inhibit the formation of AGEs. These effects may be due to its ability to scavenge free radicals, inhibit the activity of certain enzymes involved in the formation of AGEs, and reduce oxidative stress.
実験室実験の利点と制限
The advantages of using 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone in laboratory experiments include its relatively simple and cost-effective synthesis, its potential to inhibit the growth of tumor cells, reduce inflammation, and protect against oxidative stress, and its ability to scavenge free radicals and reduce oxidative stress. The main limitation of using this compound in laboratory experiments is that the exact mechanism of action is not yet fully understood.
将来の方向性
Future research should focus on understanding the exact mechanism of action of 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone, as well as its potential to inhibit the formation of AGEs. In addition, further research should be conducted to determine the most effective dosage and administration of this compound for various applications. Finally, studies should be conducted to evaluate the safety and efficacy of this compound in humans.
合成法
3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone can be synthesized by the reaction of a flavone derivative with benzyl chloride and hydroxylamine hydrochloride in pyridine. This reaction forms a benzyloxy-substituted flavone, which is then oxidized with potassium permanganate to form the desired product. The synthetic route is relatively simple and cost-effective, making it a viable option for research purposes.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone involves the protection of hydroxyl and methoxy groups followed by selective benzylation and demethylation reactions.", "Starting Materials": ["5-hydroxy-3-methoxy flavone", "benzyl chloride", "sodium hydride", "potassium hydroxide", "acetic anhydride", "pyridine", "toluene"], "Reaction": ["1. Protection of hydroxyl and methoxy groups using acetic anhydride and pyridine to obtain 5-acetoxy-3-methoxy flavone", "2. Selective benzylation of the hydroxyl group using benzyl chloride and sodium hydride to obtain 5-acetoxy-3-methoxy-4'-benzyloxy flavone", "3. Selective benzylation of the hydroxyl group using benzyl chloride and potassium hydroxide to obtain 5-acetoxy-3-methoxy-4'-benzyloxy-7-hydroxy flavone", "4. Demethylation of the methoxy group using potassium hydroxide and toluene to obtain 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone"] } | |
CAS番号 |
1486-57-3 |
分子式 |
C37H30O7 |
分子量 |
586.64 |
IUPAC名 |
2-[3,4-bis(phenylmethoxy)phenyl]-5-hydroxy-3-methoxy-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C37H30O7/c1-40-37-35(39)34-30(38)20-29(41-22-25-11-5-2-6-12-25)21-33(34)44-36(37)28-17-18-31(42-23-26-13-7-3-8-14-26)32(19-28)43-24-27-15-9-4-10-16-27/h2-21,38H,22-24H2,1H3 |
InChIキー |
DEHXHBJKHKGTBH-UHFFFAOYSA-N |
SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
同義語 |
2-[3,4-Bis(phenylmethoxy)phenyl]-5-hydroxy-3-methoxy-7-(phenylmethoxy)-4H-benzopyran-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



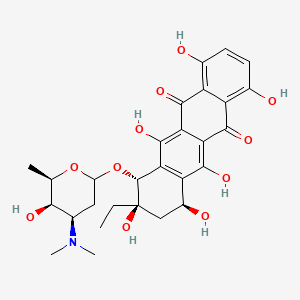
![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)
![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)
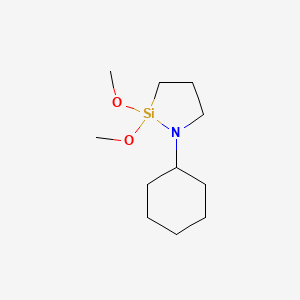
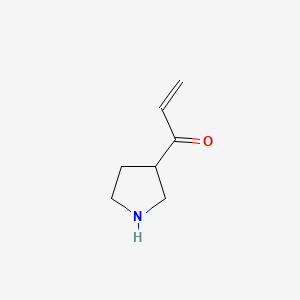
![5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B571361.png)
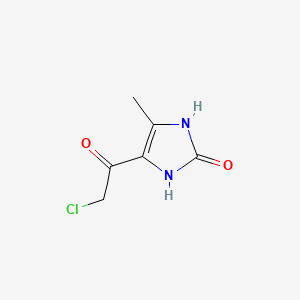
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
